Glycosylation Determines Physicochemical Properties
Momordin II is unequivocally characterized as the 28-O-β-D-glucopyranoside of momordin I, a structural distinction that directly impacts molecular weight, solubility, and melting behavior [1]. Momordin I, lacking this glucose moiety, exhibits a lower molecular weight and different solubility profile. Momordin II forms colorless needles soluble in methanol with a melting point of 240–245 °C [1]. This glycosylation is a critical determinant for compound selection, influencing handling, formulation, and potentially in vivo pharmacokinetics.
| Evidence Dimension | Molecular structure and physicochemical properties |
|---|---|
| Target Compound Data | 28-O-β-D-glucopyranoside of momordin I; MW 927.08 g/mol; Melting Point: 240–245 °C; Soluble in methanol |
| Comparator Or Baseline | Momordin I: oleanolic acid 3-O-α-L-arabinopyranosyl (1→3)-β-D-glucuronopyranoside (no 28-O-glucose) |
| Quantified Difference | Addition of a glucose moiety at the 28-O position; Difference in MW, solubility, and melting point |
| Conditions | Structural elucidation via chemical and spectral analysis |
Why This Matters
The distinct glycosylation state of Momordin II dictates its solubility and handling characteristics, which are paramount for reproducible experimental design and formulation development compared to its aglycone analog.
- [1] Iwamoto M, et al. Studies on the Constituents of Momordica cochinchinensis SPRENG. II. Isolation and Characterization of the Root Saponins, Momordins I, II and III. Chem Pharm Bull. 1985;33(1):1-7. View Source
